molecular formula C15H20O3 B1302619 5-(4-tert-Butylphenyl)-5-oxovaleric acid CAS No. 97692-66-5

5-(4-tert-Butylphenyl)-5-oxovaleric acid

Cat. No. B1302619
CAS RN: 97692-66-5
M. Wt: 248.32 g/mol
InChI Key: AFFDWEJUANCIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-tert-Butylphenyl)-5-oxovaleric acid, also known as 5-t-Butyl-5-oxovalerate, is a widely used organic compound in chemical synthesis and scientific research. It is a white powder with a melting point of 67-68°C and a boiling point of 181-182°C. It is an important intermediate in the production of a variety of compounds, such as pharmaceuticals, polymers, and dyes. It is also used as a starting material in the synthesis of other compounds, such as esters, amides, and amines. 5-t-Butyl-5-oxovalerate has a wide range of applications in the scientific research field, including its use as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as an inhibitor of enzymes.

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate is not fully understood. It is known to act as an inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from catalyzing its normal reaction. It is also known to act as a substrate for enzyme assays, meaning that it is used to measure the activity of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate are not fully understood. It is known to act as an inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from catalyzing its normal reaction. This can have a variety of effects, including the inhibition of metabolic pathways and the disruption of cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate in laboratory experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable, making it suitable for long-term storage. The main limitation of using 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate in laboratory experiments is its lack of specificity, as it can act as an inhibitor of multiple enzymes.

Future Directions

The future directions for research on 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and medical fields. Additionally, further research into its structure and reactivity could lead to the development of new and improved synthesis methods. Finally, research into its use as an inhibitor of enzymes could lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate is typically performed by a two-step reaction. In the first step, 4-tert-butylphenol is reacted with an acid anhydride, such as acetic anhydride, to form 4-tert-butylphenyl acetate. In the second step, the 4-tert-butylphenyl acetate is reacted with an alkali metal oxide, such as sodium oxide, to form 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate.

Scientific Research Applications

5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate has been widely used in scientific research, including in the fields of biochemistry, pharmacology, and medicine. It has been used as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as an inhibitor of enzymes. It has also been used to study the structure and function of enzymes, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs.

properties

IUPAC Name

5-(4-tert-butylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-15(2,3)12-9-7-11(8-10-12)13(16)5-4-6-14(17)18/h7-10H,4-6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFDWEJUANCIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373831
Record name 5-(4-tert-Butylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97692-66-5
Record name 5-(4-tert-Butylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.